molecular formula C8H19ClN2OS B11718412 Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride

Cat. No.: B11718412
M. Wt: 226.77 g/mol
InChI Key: JQKPUAFQVLIUAB-UHFFFAOYSA-N
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Description

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride is a chemical compound with the molecular formula C8H18N2OS.2ClH. It is also known by its IUPAC name, S-methyl-N-(piperidin-4-ylmethyl)methanesulfinamide dihydrochloride . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride typically involves the reaction of piperidine derivatives with dimethyl sulfoxide (DMSO) under acidic conditions. The acid complex promotes the formation of the carbenium ion from DMSO via Pummerer fragmentation, leading to the formation of the desired compound . Hydrochloric acid acts as a chlorine source, forming three new bonds: C-N, C-C, and C-Cl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride is unique due to its specific combination of piperidine and sulfanone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H19ClN2OS

Molecular Weight

226.77 g/mol

IUPAC Name

dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;hydrochloride

InChI

InChI=1S/C8H18N2OS.ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H

InChI Key

JQKPUAFQVLIUAB-UHFFFAOYSA-N

Canonical SMILES

CS(=NCC1CCNCC1)(=O)C.Cl

Origin of Product

United States

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